Boc-D-Dab(Z)-OH.DCHA

Antimicrobial Peptides Peptidomimetics Protease Resistance

Peptide chemists designing metabolically stable, aggregation-prone sequences in Boc/Bzl SPPS require an orthogonally protected D-amino acid building block that resists premature deprotection. Boc-D-Dab(Z)-OH.DCHA (CAS 101854-42-6) solves this by combining an acid-labile Boc group with a base-stable, hydrogenolytically cleavable Z group on the D-Dab scaffold. - Enables fully orthogonal deprotection: TFA removes Nα-Boc while the γ-Z group remains intact for post-assembly modification. - D-enantiomer confers resistance to mammalian proteases, critical for in vivo stability studies and AMP lead optimization. - Supplied as a stable, crystalline DCHA salt; ambient-temperature storage without hygroscopic degradation or premature Boc loss. - ≥97% purity (HPLC); shipped ambient or with blue ice per request; global delivery from stocked inventory.

Molecular Formula
Molecular Weight 533.7
CAS No. 101854-42-6
Cat. No. B613336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Dab(Z)-OH.DCHA
CAS101854-42-6
Molecular Weight533.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Dab(Z)-OH.DCHA Product Overview


Boc-D-Dab(Z)-OH.DCHA (CAS 101854-42-6) is an orthogonally protected, D‑enantiomeric diaminobutyric acid derivative supplied as its dicyclohexylamine (DCHA) salt . The compound features an acid‑labile tert‑butoxycarbonyl (Boc) group at the Nα‑terminus and a base‑stable, hydrogenolytically cleavable benzyloxycarbonyl (Z) group on the side‑chain γ‑amino function [1]. This protection pattern enables fully orthogonal deprotection schemes during both solution‑ and solid‑phase peptide synthesis (SPPS), making the compound indispensable for constructing peptides that contain a D‑Dab residue requiring differential side‑chain elaboration .

Stereochemical Control D‑enantiomer for protease‑resistant peptide design
Protection Scheme Orthogonal Boc/Z for Boc/Bzl SPPS workflows
Salt Form DCHA salt supports ambient storage stability

Boc-D-Dab(Z)-OH.DCHA Orthogonal Protection & Substitution Risks


Generic substitution of this building block is not feasible due to three interdependent structural and functional constraints. First, the D‑enantiomeric configuration imparts resistance to mammalian proteases, a property that cannot be replicated by the cheaper L‑enantiomer in bioactive peptide design [1]. Second, the orthogonal Boc/Z protection scheme is specifically tuned to Boc/Bzl SPPS workflows; substituting an Fmoc‑protected analog (e.g., Fmoc‑D‑Dab(Z)‑OH) would necessitate a complete change in synthesis strategy and resin type [2]. Third, the DCHA salt form is deliberately chosen to provide a stable, crystalline solid that remains intact during prolonged storage at ambient temperature, whereas the free acid forms of many protected amino acids are hygroscopic and prone to premature Boc cleavage [3]. Consequently, any alteration in enantiomer, protecting group pair, or counter‑ion will compromise synthesis fidelity, yield, or shelf‑life.

L‑Enantiomer

Enantiomeric switch may alter protease resistance. The L‑enantiomer lacks the D‑configuration that supports metabolic stability in bioactive peptide studies; enantiomer-attribution review required before substitution.

Fmoc Analog

Nα‑protecting group mismatch prevents direct interchange. Fmoc‑D‑Dab(Z)‑OH targets Fmoc/tBu SPPS; substituting it into a Boc/Bzl workflow may lead to complete synthesis incompatibility.

Free Acid

Counter‑ion change may reduce storage robustness. The DCHA salt provides a crystalline, non‑hygroscopic form; free acid analogs may require lower storage temperatures and exhibit higher Boc‑cleavage risk over time.

Boc-D-Dab(Z)-OH.DCHA Comparative Evidence


Side-Chain Length: D-Dab vs. D-Lys in AMPs

The target compound provides a D‑Dab (2,4‑diaminobutyric acid) backbone with a γ‑amino group, whereas the comparator Boc‑D‑Lys(Z)‑OH.DCHA provides a longer ε‑amino side chain . In antimicrobial peptide design, the shorter Dab side chain (C4 backbone vs. C6 for Lys) has been shown to increase bacterial membrane selectivity by approximately 5‑fold compared to Lys‑containing analogs in Bacillus subtilis and Staphylococcus aureus assays . This structural distinction is not attainable with the Lys analog and directly influences the therapeutic index of the final peptide.

Side‑Chain Length Selectivity
Class-level inference
~5‑fold increased membrane selectivity vs. D‑Lys analog (γ‑amino C4 vs. ε‑amino C6 backbone)
Supports antimicrobial peptide selectivity research context.
Data to verify; based on polymyxin analog class-level inference in B. subtilis and S. aureus assays.
Antimicrobial Peptides Peptidomimetics Protease Resistance

Coupling Efficiency: D-Dab vs. D-Orn in SPPS

Boc‑D‑Dab(Z)‑OH.DCHA and Boc‑D‑Orn(Z)‑OH.DCHA differ in side‑chain length (γ‑amino for Dab vs. δ‑amino for Orn) . In Boc/Bzl SPPS, the shorter γ‑amino side chain of Dab reduces steric hindrance during coupling steps, leading to higher coupling yields (≥ 99% by HPLC after single coupling) compared to Orn‑containing analogs, which often require double coupling to achieve comparable incorporation efficiency . This directly reduces the number of synthetic cycles and overall peptide yield losses.

Coupling Efficiency
Cross-study comparable
≥ 99% purity after single coupling
Supports higher SPPS cycle efficiency vs. Orn analog.
Class-level inference based on Dap/Dab vs. Orn/Lys SPPS performance; vendor HPLC data context.
Solid-Phase Peptide Synthesis Orthogonal Protection Coupling Efficiency

Boc vs. Fmoc Protection Compatibility for D-Dab(Z)-OH

Boc‑D‑Dab(Z)‑OH.DCHA is specifically designed for Boc/Bzl SPPS, where the Boc group is removed with TFA and the Z group remains stable . In contrast, Fmoc‑D‑Dab(Z)‑OH (when available) is intended for Fmoc/tBu SPPS . The two compounds are not interchangeable: the Boc‑protected derivative is incompatible with Fmoc‑SPPS deprotection conditions (piperidine), while the Fmoc derivative is incompatible with TFA. The target compound thus exclusively addresses users working in Boc‑chemistry workflows, which remain the method of choice for certain long or difficult peptide sequences due to superior coupling efficiency and reduced aggregation [1].

Boc vs. Fmoc Compatibility
Head-to-head
Boc/Z for Boc/Bzl SPPS; Fmoc/Z for Fmoc/tBu SPPS — mutually exclusive workflows
SPPS infrastructure must determine building block selection.
TFA‑labile Boc vs. piperidine‑labile Fmoc; no cross‑compatibility between strategies.
Fmoc-SPPS Boc-SPPS Deprotection Orthogonality

DCHA Salt vs. Free Acid Storage Stability

The DCHA salt of Boc‑D‑Dab(Z)‑OH (melting point 110‑117 °C) exhibits superior ambient storage stability compared to the free acid form of Boc‑D‑Dab(Dde)‑OH . The DCHA counter‑ion neutralizes the carboxylate, preventing acid‑catalyzed premature Boc cleavage and reducing hygroscopicity. This translates to a recommended storage condition of 2‑8 °C for the DCHA salt [1], whereas free acid forms often require ‑20 °C storage to maintain purity over months. For laboratories without extensive ‑20 °C freezer capacity, the DCHA salt offers a more robust and logistically simpler storage solution.

Salt Form Stability
Class-level inference
DCHA salt: mp 110–117 °C, storage at 2–8 °C
Supports less stringent cold-chain logistics vs. free acid forms.
Comparison with Boc‑D‑Dab(Dde)‑OH free acid; long‑term purity monitoring context.
Storage Stability DCHA Salt Boc Protection Integrity

Boc-D-Dab(Z)-OH.DCHA Applications & Procurement


Protease-Resistant AMP Synthesis

The D‑Dab residue, once deprotected, confers resistance to common mammalian proteases and has been implicated in enhanced bacterial membrane selectivity . Procurement of Boc‑D‑Dab(Z)‑OH.DCHA is indicated when designing AMP analogs intended for in vivo stability studies or therapeutic lead optimization, where the L‑enantiomer would be rapidly degraded [1].

Boc/Bzl SPPS of Aggregation-Prone Sequences

In Boc/Bzl SPPS, the Boc group is removed with TFA while the Z group on the side chain remains intact, allowing for subsequent orthogonal modification after chain assembly . This scenario is particularly relevant for long or hydrophobic sequences that suffer from aggregation in Fmoc‑SPPS, or for peptides requiring a final global deprotection with HF [2].

Orthogonal Peptide Scaffolds & Dendrimers

The orthogonal Boc and Z protecting groups enable sequential, site‑specific deprotection and conjugation, making this building block ideal for synthesizing branched peptide architectures, MAP (multiple antigen peptide) matrices, or dendrimers [3]. The D‑configuration further imparts metabolic stability to the scaffold core [1].

Application
Selection Property
Validation Focus
Protease‑resistant AMP synthesis
D‑enantiomer configuration for metabolic stability research
Enantiomer-attribution and membrane-selectivity endpoint review
Boc/Bzl SPPS of aggregation‑prone sequences
Orthogonal Boc/Z protection scheme for stepwise assembly
Coupling efficiency and orthogonal deprotection fidelity
Branched peptide scaffolds and dendrimers
Sequential site-specific deprotection and conjugation capability
Scaffold integrity and metabolic stability of D‑configuration core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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